Geranyl crotonate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

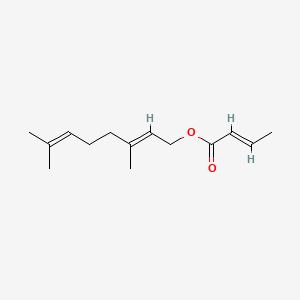

Geranyl crotonate is an organic compound known for its distinctive fragrance and potential applications in various industries. It is an ester formed from geraniol and crotonic acid, characterized by its colorless to pale yellow liquid appearance and a warm, herbaceous, sweet odor. The chemical formula for this compound is C({14})H({22})O(_{2}), and it has a molecular weight of 222.32 g/mol .

准备方法

Synthetic Routes and Reaction Conditions: Geranyl crotonate is typically synthesized through an esterification reaction between geraniol and crotonic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The general reaction scheme is as follows:

Geraniol+Crotonic AcidAcid CatalystGeranyl Crotonate+Water

Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction is carried out in a continuous flow reactor to ensure efficient mixing and heat transfer. The product is then purified through distillation to remove any unreacted starting materials and by-products .

化学反应分析

Types of Reactions: Geranyl crotonate can undergo various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding aldehydes or acids.

Reduction: Reduction reactions can convert it into alcohols.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)) are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: this compound can be oxidized to geranyl crotonic acid.

Reduction: Reduction can yield geraniol.

Substitution: Substitution reactions can produce various esters or amides depending on the nucleophile used.

科学研究应用

Chemistry

Geranyl crotonate serves as an important intermediate in organic synthesis. It can be utilized in various chemical reactions, including:

- Oxidation : this compound can be oxidized to form geranyl crotonic acid.

- Reduction : It can be reduced to yield geraniol.

- Substitution Reactions : Various esters or amides can be produced depending on the nucleophile used.

Biology

The compound's unique aromatic properties make it a valuable tool in biological studies:

- Olfactory Research : this compound is used to investigate olfactory receptors and scent-related behaviors in organisms, contributing to our understanding of how scents influence animal behavior.

- Perfuming Agents : It is employed as a perfuming agent in cosmetics due to its pleasant scent profile, which resembles that of rose and geranium .

Industrial Applications

This compound has significant industrial applications, particularly in the following sectors:

Market Trends

The market for this compound is projected to grow significantly, with estimates reaching $2.46 billion by 2030. This growth is driven by increasing consumer demand for natural products within personal care, food, and beverage industries. The compound's role as a key ingredient in fragrance formulations further enhances its market potential, highlighting the shift towards sustainable and naturally derived ingredients in consumer products .

Case Study 1: Fragrance Development

In a study focusing on fragrance formulation, this compound was utilized to enhance the olfactory profile of a new perfume line. The compound's ability to blend harmoniously with other floral notes resulted in a product that received positive feedback during consumer testing phases.

Case Study 2: Cosmetic Formulation

A skincare company incorporated this compound into their anti-aging cream formulation. Clinical trials indicated that consumers reported improved sensory experiences due to the compound's pleasant aroma, which contributed positively to their overall perception of the product.

作用机制

The mechanism of action of geranyl crotonate involves its interaction with olfactory receptors, which are part of the G-protein coupled receptor family. Upon binding to these receptors, it triggers a signal transduction pathway that leads to the perception of its characteristic odor. In other applications, its ester bond can be hydrolyzed to release geraniol and crotonic acid, which can then participate in further biochemical pathways .

相似化合物的比较

Geranyl acetate: Another ester of geraniol, used similarly in fragrances and flavors.

Geranyl butyrate: Known for its fruity odor, used in perfumes and flavorings.

Geranyl formate: Used in the fragrance industry for its pleasant aroma.

Uniqueness: Geranyl crotonate is unique due to its specific ester linkage with crotonic acid, which imparts a distinct warm, herbaceous, and sweet odor. This differentiates it from other geraniol esters, which may have different olfactory properties and applications .

常见问题

Basic Research Questions

Q. What are the common synthetic routes for geranyl crotonate, and how can reaction efficiency be optimized?

this compound is typically synthesized via esterification between crotonic acid and geraniol, catalyzed by acid or enzymatic agents. Reaction efficiency can be optimized using Response Surface Methodology (RSM) with a Box-Behnken design to evaluate variables like temperature, catalyst concentration, and reaction time . For stereochemical control, initiators such as Grignard reagents (e.g., (C₆H₅)₂Mg) may enhance diheterotactic polymerization, as demonstrated in tert-butyl crotonate synthesis .

Q. Which spectroscopic techniques are effective for characterizing this compound’s structure, and how are they interpreted?

- 1H/13C NMR : Assign peaks using 2D COSY for spin systems (e.g., coupling between methyl and ethylene groups) and HMBC for long-range correlations to quaternary carbons .

- HETCOR/HMQC : Map proton-carbon couplings to resolve overlapping signals (e.g., distinguishing CH₃ from CH₂ groups) .

- UV-Vis : Quantify crotonate derivatives via absorbance at 235 nm after sulfuric acid treatment, calibrated against standards .

Q. What are the standard protocols for quantifying this compound in biological samples?

Use gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry (MS) for high sensitivity. For indirect quantification, employ enzymatic assays targeting crotonyl-CoA intermediates or UV-Vis spectrophotometry after derivatization .

Q. What are the key considerations when designing experiments to study the environmental degradation of this compound?

Conduct kinetic studies under controlled gas-phase conditions (e.g., reaction with OH radicals) using smog chambers. Monitor degradation products (e.g., formaldehyde, acetaldehyde) via GC-MS and compare experimental rate coefficients (e.g., k = 4.05–4.96 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹) with computational predictions from Gaussian-based HOMO energy calculations .

Advanced Research Questions

Q. How do substituents in crotonate derivatives influence their reactivity in oxidation reactions?

Substituents alter electron density and steric effects, impacting HOMO energies and reaction kinetics. For example, ethyl crotonate (EHOMO = 10.25 eV) reacts faster with OH radicals than methyl crotonate (EHOMO = 10.30 eV) due to enhanced electron-donating effects. Validate using ab initio calculations (HF/6-31++G(d,p)) and smog chamber experiments .

Q. What role does this compound play in post-translational histone modifications, and how can this be experimentally assessed?

this compound contributes to histone lysine crotonylation (Kcr), which regulates gene expression (e.g., cardiac hypertrophy genes like Nppb). Assess via:

- ChIP-qPCR : Measure Kcr enrichment at promoters of target genes (e.g., Tgfb1, Notum) .

- RNA-seq : Identify differentially expressed genes post-crotonate treatment .

- FAIRE-qPCR : Evaluate chromatin openness at Kcr-enriched loci .

Q. How can metabolic engineering approaches enhance this compound production in microbial systems?

Engineer Cupriavidus necator with malonyl-CoA bypass pathways to boost acetoacetyl-CoA flux. Optimize plasmid stability using inducible promoters (e.g., PBAD) and ammonium supplementation to mitigate toxicity. Monitor titers via HPLC, achieving yields up to 1.74 mM (148 mg/L) .

Q. How do structural modifications of this compound affect its interaction with ion channels like GLIC?

Introduce double mutations (e.g., pre-β5 strand in GLIC) to reverse crotonate’s modulatory effects from negative to positive. Validate using electrophysiology (e.g., patch-clamp) and compare with crystallographic data to map binding sites in the vestibular lumen .

Q. What computational methods are used to predict the reactivity and stability of this compound derivatives?

Perform density functional theory (DFT) calculations (e.g., Gaussian 03) to model HOMO/LUMO energies and transition states. Correlate with experimental kinetic data to predict oxidation pathways and stability under varying pH/temperature conditions .

Q. How does this compound influence microbial pathogenesis, and what transcriptomic approaches elucidate its mechanisms?

this compound upregulates β-oxidation and peroxisome biogenesis in Candida albicans, reducing hyphal growth. Use RNA-seq to identify differentially expressed genes (e.g., MIR-203) and Gene Ontology (GO) enrichment analysis to map pathways affected by crotonate treatment .

属性

CAS 编号 |

56172-46-4 |

|---|---|

分子式 |

C14H22O2 |

分子量 |

222.32 g/mol |

IUPAC 名称 |

3,7-dimethylocta-2,6-dienyl but-2-enoate |

InChI |

InChI=1S/C14H22O2/c1-5-7-14(15)16-11-10-13(4)9-6-8-12(2)3/h5,7-8,10H,6,9,11H2,1-4H3 |

InChI 键 |

MQTAGIYIVBMTBT-UHFFFAOYSA-N |

SMILES |

CC=CC(=O)OCC=C(C)CCC=C(C)C |

规范 SMILES |

CC=CC(=O)OCC=C(C)CCC=C(C)C |

Key on ui other cas no. |

56172-46-4 71648-17-4 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。